molecular formula C17H14O2 B186457 1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one CAS No. 41420-57-9

1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one

Cat. No. B186457
CAS RN: 41420-57-9
M. Wt: 250.29 g/mol
InChI Key: DXWDXKXZKZQFAW-PHFXQHTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one, commonly known as chalcone, is a naturally occurring organic compound found in many plants. It is a precursor to various flavonoids and is often used in the synthesis of pharmaceuticals and other organic compounds. Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties and its ability to inhibit various enzymes and proteins.

Mechanism Of Action

Chalcone exerts its effects through various mechanisms of action. It has been found to inhibit the activity of various enzymes and proteins, including tyrosinase and aldose reductase, as mentioned above. Chalcone has also been found to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Chalcone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Chalcone has also been found to reduce inflammation and to improve insulin sensitivity, which is important in the management of diabetes.

Advantages And Limitations For Lab Experiments

Chalcone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Chalcone also exhibits a wide range of biological activities, which makes it a useful tool for studying various disease processes. However, chalcone has some limitations, including its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research on chalcone. One area of interest is the development of chalcone derivatives with improved solubility and stability. Another area of interest is the investigation of the potential therapeutic properties of chalcone in the treatment of various diseases, including cancer and diabetes. Additionally, further research is needed to elucidate the mechanisms of action of chalcone and its derivatives.

Synthesis Methods

Chalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aromatic aldehyde and a ketone in the presence of a base. Another method involves the reaction of an aryl aldehyde with an α,β-unsaturated ketone in the presence of a base.

Scientific Research Applications

Chalcone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Chalcone has also been found to inhibit the activity of various enzymes and proteins, including tyrosinase, which is involved in the production of melanin, and aldose reductase, which is involved in the development of diabetic complications.

properties

CAS RN

41420-57-9

Product Name

1-(2-Hydroxyphenyl)-5-phenyl-2,4-pentadien-1-one

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one

InChI

InChI=1S/C17H14O2/c18-16(15-11-5-7-13-17(15)19)12-6-4-10-14-8-2-1-3-9-14/h1-13,19H/b10-4+,12-6+

InChI Key

DXWDXKXZKZQFAW-PHFXQHTASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2O

SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2O

Other CAS RN

41420-57-9

synonyms

(2E,4E)-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one

Origin of Product

United States

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